molecular formula C24H15F3N2O3 B4723598 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE

2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4723598
M. Wt: 436.4 g/mol
InChI Key: PTYSLUGUHDSFPI-UHFFFAOYSA-N
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Description

2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core substituted with a benzodioxole and a trifluoromethylphenyl group

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N2O3/c25-24(26,27)17-6-2-4-8-19(17)29-23(30)16-12-20(28-18-7-3-1-5-15(16)18)14-9-10-21-22(11-14)32-13-31-21/h1-12H,13H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYSLUGUHDSFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Trifluoromethylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the quinoline core, potentially leading to dihydroquinoline derivatives.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and trifluoromethylphenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

  • 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE
  • 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(METHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE

Uniqueness: The presence of the trifluoromethyl group in 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE enhances its lipophilicity and metabolic stability, making it more suitable for certain medicinal applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]QUINOLINE-4-CARBOXAMIDE

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